(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone is a synthetic organic compound characterized by the presence of a brominated furan ring and an azetidine unit connected through a methanone linkage. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 2034502-38-8 and has garnered attention due to its unique structural features and biological activities.
(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone falls under the category of heterocyclic compounds due to the presence of the furan and azetidine rings. It is classified as an organic compound with potential pharmaceutical applications, particularly in drug development due to its bioactive properties.
The synthesis of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone typically involves several steps, beginning with the bromination of furan to yield 5-bromofuran. This intermediate is then subjected to a nucleophilic substitution reaction with 3-(phenoxymethyl)azetidine.
The molecular structure of (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone can be represented as follows:
InChI=1S/C15H14BrNO3/c16-14-7-6-13(20-14)15(18)17-8-11(9-17)10-19-12-4-2-1-3-5-12/h1-7,11H,8-10H2
This data highlights the complexity and potential reactivity of the compound due to its functional groups and heterocyclic structures.
(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone can participate in several chemical reactions:
These reactions are significant for modifying the compound for various applications in research and industry.
The mechanism of action for (5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone involves its interaction with biological targets, such as enzymes or receptors. The presence of the brominated furan ring and azetidine moiety suggests potential inhibitory effects on specific molecular pathways, which may lead to biological activities such as antimicrobial or anticancer effects. Detailed studies are needed to elucidate the exact pathways involved.
While specific physical properties such as boiling point and melting point are not extensively documented, the compound is expected to exhibit typical characteristics of organic compounds with similar structures.
Key chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications.
(5-Bromofuran-2-yl)(3-(phenoxymethyl)azetidin-1-yl)methanone has several applications in scientific research:
The ongoing research into this compound may reveal further applications and enhance its utility in various scientific fields .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: